3-(Cyclohexylmethyl)-5-methoxyphenol is an organic compound that belongs to the class of phenolic compounds. It features a cyclohexylmethyl group attached to the phenolic ring, along with a methoxy group at the 5-position. This unique structure contributes to its distinctive chemical properties and potential applications across various fields, including medicinal chemistry and materials science. The compound's molecular formula is with a molecular weight of approximately 220.31 g/mol.
This compound can be sourced from various chemical suppliers, with options for purchase available online. It is classified under phenolic compounds due to the presence of the hydroxyl group (-OH) attached to an aromatic ring. Additionally, its classification encompasses its functional groups, which include both methoxy and cyclohexylmethyl substituents.
The synthesis of 3-(Cyclohexylmethyl)-5-methoxyphenol can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions to prevent side reactions and ensure high selectivity for the desired product. The choice of solvent and reaction time also plays a critical role in the efficiency of the synthesis.
The molecular structure of 3-(Cyclohexylmethyl)-5-methoxyphenol can be represented by its canonical SMILES notation: COC1=C(C=CC(=C1)O)CC2CCCCC2. The structural arrangement includes:
3-(Cyclohexylmethyl)-5-methoxyphenol can undergo various chemical reactions:
The specific reaction pathways depend on the reagents used and the reaction conditions applied, leading to a diverse array of potential products.
3-(Cyclohexylmethyl)-5-methoxyphenol has several potential applications:
This compound's unique structural features make it valuable for further research in medicinal chemistry and materials science, highlighting its versatility across various scientific domains.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: